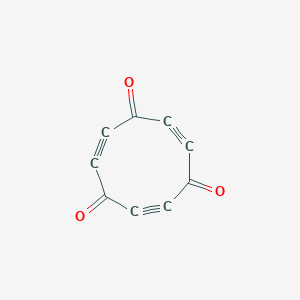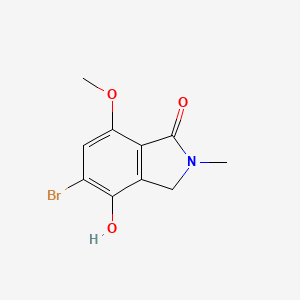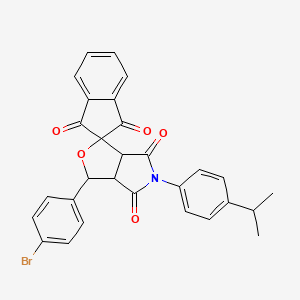
C21H27F3N2OS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C21H27F3N2OS is a complex organic molecule that contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is of significant interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C21H27F3N2OS involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. One common method involves the use of thiophene synthesis , where thiophene derivatives are prepared through reactions involving alkynols and elemental sulfur . The reaction conditions often include the use of palladium catalysts and solvents like methanol to facilitate the formation of the desired thiophene ring structure .
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using automated reactors and continuous flow systems . These methods ensure high yield and purity of the compound, which is essential for its application in various industries. The use of green chemistry principles , such as solvent recycling and catalyst recovery , is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
C21H27F3N2OS: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like or .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles .
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Requires oxidizing agents and acidic or basic conditions.
Reduction: Requires reducing agents and often an inert atmosphere to prevent unwanted side reactions.
Substitution: Requires nucleophiles or electrophiles and solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce thiols or thioethers . Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
C21H27F3N2OS: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which C21H27F3N2OS exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
C21H27F3N2OS: can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C21H27F3N2OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
8a-hydroxy-1-[[2-(trifluoromethyl)phenyl]methyl]spiro[3,4a,5,6,7,8-hexahydroquinazoline-4,1'-cyclohexane]-2-thione |
InChI |
InChI=1S/C21H27F3N2OS/c22-21(23,24)16-9-3-2-8-15(16)14-26-18(28)25-19(11-5-1-6-12-19)17-10-4-7-13-20(17,26)27/h2-3,8-9,17,27H,1,4-7,10-14H2,(H,25,28) |
InChI Key |
KYCXZQJJARAALM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3CCCCC3(N(C(=S)N2)CC4=CC=CC=C4C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![(3S)-3-(4-fluorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B12640278.png)


![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)
![1-[(4-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12640297.png)


![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)

![3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL](/img/structure/B12640310.png)
![Pyrrolo[2,3-a]carbazole-3-carboxaldehyde, 10-[4-(dimethylamino)butyl]-1,10-dihydro-](/img/structure/B12640317.png)

